1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-
CAS No.: 269726-50-3
Cat. No.: VC5567803
Molecular Formula: C12H13N3
Molecular Weight: 199.257
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- - 269726-50-3](/images/structure/VC5567803.png)
Specification
CAS No. | 269726-50-3 |
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Molecular Formula | C12H13N3 |
Molecular Weight | 199.257 |
IUPAC Name | 1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H13N3/c1-12(2,3)15-8-9(7-13)10-5-4-6-14-11(10)15/h4-6,8H,1-3H3 |
Standard InChI Key | XNYXASRSZHETNP-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C=C(C2=C1N=CC=C2)C#N |
Introduction
Structural Characterization and Molecular Architecture
The molecular formula of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- is C₁₁H₁₂N₃, with a molecular weight of 186.24 g/mol. The bicyclic pyrrolo[2,3-b]pyridine system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, sharing two adjacent carbon atoms. Key structural features include:
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Tert-butyl group: Positioned at the 1-nitrogen, this bulky substituent enhances steric hindrance, potentially influencing reactivity and binding interactions .
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Carbonitrile group: At the 3-position, this electron-withdrawing group modulates electronic density across the aromatic system, affecting both chemical reactivity and intermolecular interactions .
Table 1: Fundamental Molecular Data
Property | Value |
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CAS Number | 269726-50-3 |
Molecular Formula | C₁₁H₁₂N₃ |
Molecular Weight | 186.24 g/mol |
IUPAC Name | 1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Spectroscopic analyses, including IR and NMR, provide critical insights into its structure:
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IR Spectroscopy: A sharp absorption band near 2,250 cm⁻¹ confirms the presence of the carbonitrile group (C≡N) . Stretching vibrations at 2,960–2,870 cm⁻¹ correspond to C-H bonds in the tert-butyl group .
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¹H NMR: The tert-butyl group appears as a singlet at δ 1.42 ppm (9H, -C(CH₃)₃), while aromatic protons in the pyrrolopyridine ring resonate between δ 7.20–8.50 ppm .
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¹³C NMR: The carbonitrile carbon is observed at δ 118.5 ppm, and the tert-butyl carbons appear at δ 29.8 ppm (CH₃) and δ 35.2 ppm (quaternary carbon) .
Synthetic Methodologies and Reaction Pathways
The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives typically involves multi-step strategies, leveraging cyclocondensation and functional group transformations.
Core Pyrrolopyridine Formation
A common precursor for such compounds is 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, which undergoes cyclocondensation with active methylene compounds (e.g., malononitrile or acetylacetone) in acetic acid with catalytic HCl. This forms the pyrrolo[2,3-b]pyridine scaffold, as demonstrated in related syntheses .
Carbonitrile Functionalization
The 3-carbonitrile group is installed through cyanation reactions. One approach involves treating a chloromethyl precursor (e.g., 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine) with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF), enabling nucleophilic displacement of the chloride .
Table 2: Representative Synthetic Route
Step | Reaction | Conditions | Yield |
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1 | Cyclocondensation | Acetic acid, HCl, reflux | 65% |
2 | N-Alkylation | tert-BuBr, K₂CO₃, DMF | 72% |
3 | Cyanation | NaCN, DMF, 80°C | 58% |
Physicochemical and Electronic Properties
The tert-butyl and carbonitrile groups confer unique properties:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonitrile’s polarity, but limited aqueous solubility owing to the hydrophobic tert-butyl group .
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Stability: The tert-butyl group enhances thermal stability, while the carbonitrile is susceptible to hydrolysis under strongly acidic or basic conditions, forming carboxamides or carboxylic acids .
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Electronic Effects: The electron-withdrawing carbonitrile reduces electron density at the 3-position, directing electrophilic substitution to the 5- and 7-positions of the pyrrolopyridine ring .
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